(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
Description
The compound “(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone” is a structurally complex hydrazone derivative. It combines an α,β-unsaturated aldehyde moiety [(1E,2E)-2-methyl-3-phenyl-2-propenal] with a benzothienopyrimidine heterocycle substituted with a tert-pentyl group.
The α-methyl-trans-cinnamaldehyde core (2-methyl-3-phenyl-2-propenal) is a known flavor compound found in herbs like peppermint oil . However, its conjugation to a benzothienopyrimidine hydrazide introduces steric bulk and π-conjugation, likely altering its reactivity and biological activity. The 6-tert-pentyl substituent on the tetrahydrobenzothienopyrimidine ring may enhance lipophilicity, impacting pharmacokinetic properties.
Properties
Molecular Formula |
C25H30N4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H30N4S/c1-5-25(3,4)19-11-12-21-20(14-19)22-23(26-16-27-24(22)30-21)29-28-15-17(2)13-18-9-7-6-8-10-18/h6-10,13,15-16,19H,5,11-12,14H2,1-4H3,(H,26,27,29)/b17-13+,28-15+ |
InChI Key |
VPSXTLJIGYFAFD-GSFQBOBKSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C(=C/C4=CC=CC=C4)/C |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC(=CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves multi-step organic reactions. The initial step often includes the preparation of the propenal group through aldol condensation. This is followed by the formation of the tetrahydrobenzothieno pyrimidinyl hydrazone moiety via cyclization and hydrazone formation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Hydrazone vs. Oxime: The target compound’s hydrazone group (-NH-N=CH-) differs from oximes (-N-OH) in hydrogen-bonding capacity. Hydrazones typically form stronger N–H···X interactions, as seen in triazole-thiocarbonohydrazide systems .
- Benzothienopyrimidine Derivatives: Compared to the sulfur-containing analog in , the tert-pentyl group in the target compound may reduce crystallinity due to increased steric hindrance, while the hydrazone linkage introduces additional hydrogen-bonding sites.
Crystallographic and Hydrogen-Bonding Analysis
Table 2: Crystallographic Data Comparison
- The target compound’s hydrazone group may form N–H···S or N–H···N hydrogen bonds, similar to those observed in . However, the tert-pentyl group could disrupt packing efficiency compared to smaller substituents.
- Software like Mercury enables visualization of void spaces and packing patterns, critical for comparing crystallinity with analogs like AMPO .
Physicochemical Properties
- Solubility : Hydrazones generally exhibit lower aqueous solubility than parent aldehydes (e.g., cinnamaldehyde) due to reduced polarity.
Biological Activity
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
- Molecular Formula : C₁₈H₃₁N₃OS
- Molecular Weight : 341.54 g/mol
Antimicrobial Activity
Research indicates that derivatives of propenal compounds exhibit significant antimicrobial properties. For example, modifications to the hydrazone structure have been shown to enhance antimicrobial activity against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC), several derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 250 µg/mL to 1000 µg/mL depending on the specific compound and bacterial strain tested .
Anticancer Properties
The compound's potential as an anticancer agent is notable. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and reactive oxygen species (ROS) generation. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of prostate cancer cells by downregulating androgen receptor expression . This suggests that (1E,2E)-2-Methyl-3-phenyl-2-propenal derivatives could potentially be developed for cancer therapies targeting hormone-dependent cancers.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound may increase oxidative stress in cancer cells leading to apoptosis.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The hydrazone moiety may inhibit specific enzymes involved in cancer cell metabolism.
Study 1: Antimicrobial Efficacy
In one study focusing on the antimicrobial efficacy of various hydrazone derivatives, it was found that the introduction of different substituents on the phenyl ring significantly influenced the activity against Gram-positive and Gram-negative bacteria. The most potent derivatives had MIC values below 250 µg/mL against S. aureus .
Study 2: Anticancer Activity
Another investigation assessed the anticancer properties using LNCaP prostate cancer cells treated with the compound. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP . This study highlights the potential for further development into therapeutic agents for prostate cancer.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 250 |
| B | Escherichia coli | 500 |
| C | Pseudomonas aeruginosa | 1000 |
| D | Bacillus cereus | 350 |
Table 2: Anticancer Activity in Prostate Cancer Cells
| Compound | Cell Line | IC50 (µM) | Apoptotic Markers |
|---|---|---|---|
| A | LNCaP | 10 | Cleaved caspase-3 |
| B | CWR22Rv1 | 15 | PARP cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
